molecular formula C6H14ClNO B2642570 (3-Ethylazetidin-3-yl)methanol hydrochloride CAS No. 1909310-02-6

(3-Ethylazetidin-3-yl)methanol hydrochloride

Cat. No.: B2642570
CAS No.: 1909310-02-6
M. Wt: 151.63
InChI Key: UTFKHHBWGJPFER-UHFFFAOYSA-N
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Description

(3-Ethylazetidin-3-yl)methanol hydrochloride is an organic compound that features a four-membered azetidine ring substituted with an ethyl group and a hydroxymethyl group at the 3-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability. It is a white to almost white crystalline solid that is soluble in water and polar organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylazetidin-3-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the introduction of a hydroxymethyl group into an azetidine ring. This can be done by treating azetidine with formaldehyde and a reducing agent to yield the hydroxymethyl derivative. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the azetidine ring, followed by sequential introduction of the ethyl and hydroxymethyl groups. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethylazetidin-3-yl)methanol hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Uniqueness: (3-Ethylazetidin-3-yl)methanol hydrochloride is unique due to the presence of both an ethyl group and a hydroxymethyl group on the azetidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

(3-Ethylazetidin-3-yl)methanol hydrochloride is a compound characterized by its unique four-membered azetidine ring, which is substituted with both an ethyl group and a hydroxymethyl group. This structure imparts distinct chemical and biological properties, making it of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Hydroxymethyl Group Introduction : The azetidine ring can be treated with formaldehyde and a reducing agent to yield the hydroxymethyl derivative.
  • Alkylation Reactions : Ethyl groups are introduced via alkylation using ethyl halides under basic conditions.
  • Final Conversion : The product is converted to its hydrochloride salt by treatment with hydrochloric acid.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the hydroxymethyl group may engage in hydrogen bonding with biological molecules, potentially influencing their activity. Further research is necessary to identify specific molecular targets and pathways involved in its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the azetidine ring may enhance interactions with microbial enzymes or receptors, leading to inhibition of growth or metabolic processes .

Cytotoxicity Studies

Preliminary studies suggest that derivatives of azetidine compounds may possess cytotoxic properties against various cancer cell lines. For instance, certain structural analogs have shown higher cytotoxicity compared to non-substituted variants, indicating a potential role in cancer therapeutics .

Case Studies

  • Cytotoxic Activity Against Cancer Cells : A study demonstrated the cytotoxic effects of azetidine derivatives on human cancer cell lines, suggesting that modifications in the azetidine structure could lead to enhanced therapeutic efficacy. The results indicated that this compound could be a candidate for further investigation in cancer treatment protocols .
  • Antimicrobial Efficacy : In vitro tests revealed that certain azetidine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential use of this compound in developing new antibiotics or antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Methylazetidin-3-yl)methanolMethyl group instead of ethylModerate cytotoxicity; less potent than ethyl derivative
(3-Hydroxyazetidin-3-yl)methanolHydroxyl group replaces ethylExhibits some antimicrobial properties
(3-Ethylazetidin-3-yl)methanolUnique ethyl and hydroxymethyl groupsPromising cytotoxic and antimicrobial activity

Properties

IUPAC Name

(3-ethylazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFKHHBWGJPFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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